2,5-dichloro-N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
2,5-dichloro-N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, a quinoline moiety, and a benzenesulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline and quinoline intermediates, followed by their coupling and subsequent sulfonation. Common reagents used in these steps include chlorinating agents, reducing agents, and sulfonating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions often require anhydrous conditions and inert atmospheres.
Substitution: Common reagents include halogens and nucleophiles. These reactions can occur under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline or benzenesulfonamide derivatives.
Scientific Research Applications
2,5-dichloro-N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins
Uniqueness
2,5-dichloro-N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific combination of quinoxaline, quinoline, and benzenesulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18Cl2N4O2S |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
2,5-dichloro-N-[3-(3,4-dihydro-2H-quinolin-1-yl)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H18Cl2N4O2S/c24-16-11-12-17(25)21(14-16)32(30,31)28-22-23(27-19-9-3-2-8-18(19)26-22)29-13-5-7-15-6-1-4-10-20(15)29/h1-4,6,8-12,14H,5,7,13H2,(H,26,28) |
InChI Key |
BXOZOUACSIKVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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